molecular formula C12H16O3 B13781236 4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one CAS No. 827033-40-9

4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one

Cat. No.: B13781236
CAS No.: 827033-40-9
M. Wt: 208.25 g/mol
InChI Key: XMCYYTAKTQIUFI-UHFFFAOYSA-N
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Description

4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one is a chemical compound with a unique structure that includes a cyclohexa-2,5-dien-1-one core substituted with a 4-methyl group and an oxan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one typically involves the reaction of cyclohexa-2,5-dien-1-one with an appropriate oxan-2-yloxy reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The oxan-2-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-2,5-dien-1-one: The parent compound without the methyl and oxan-2-yloxy substitutions.

    4-Methylcyclohexa-2,5-dien-1-one: Similar structure but lacks the oxan-2-yloxy group.

    4-[(Oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one: Similar structure but lacks the methyl group.

Uniqueness

4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one is unique due to the presence of both the methyl and oxan-2-yloxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

827033-40-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-methyl-4-(oxan-2-yloxy)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H16O3/c1-12(7-5-10(13)6-8-12)15-11-4-2-3-9-14-11/h5-8,11H,2-4,9H2,1H3

InChI Key

XMCYYTAKTQIUFI-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C=C1)OC2CCCCO2

Origin of Product

United States

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